

# understanding the functional groups of 2-Amino-5-formylbenzonitrile

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## Compound of Interest

Compound Name: 2-Amino-5-formylbenzonitrile

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## An In-depth Technical Guide to 2-Amino-5-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive analysis of the chemical properties, functional group reactivity, and predicted spectroscopic data of **2-Amino-5-formylbenzonitrile**. The molecule, identified by CAS number 22782-40-7, is a trifunctional aromatic compound of interest in medicinal chemistry and organic synthesis.<sup>[1]</sup> This document outlines the distinct characteristics of its amino, formyl, and nitrile moieties, supported by data from analogous structures. Detailed experimental protocols for synthesis and characterization, adapted from established methods for similar compounds, are provided to facilitate further research and application.

## Introduction

**2-Amino-5-formylbenzonitrile** is a substituted aromatic compound featuring an amino group, a formyl (aldehyde) group, and a nitrile group attached to a benzene ring. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds with potential pharmacological activity.

The interplay of the electron-donating amino group and the electron-withdrawing formyl and nitrile groups dictates its chemical reactivity and spectroscopic properties.

## Molecular Structure and Functional Groups

The structure of **2-Amino-5-formylbenzonitrile** consists of a benzene ring with three substituents. The systematic IUPAC name is **2-amino-5-formylbenzonitrile**.

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[shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.1]; } Figure 1.

Molecular structure of **2-Amino-5-formylbenzonitrile** with key functional groups highlighted.

## Amino Group (-NH<sub>2</sub>)

The primary aromatic amine group is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution reactions.[\[2\]](#)[\[3\]](#) Its basicity is reduced compared to aliphatic amines due to the delocalization of the nitrogen lone pair into the benzene ring.[\[4\]](#) The amino group can undergo typical reactions such as diazotization, acylation, and alkylation.[\[3\]](#)[\[5\]](#)[\[6\]](#)

## Formyl Group (-CHO)

The formyl, or aldehyde, group is a deactivating, meta-directing group in electrophilic aromatic substitution.[\[7\]](#) The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. Aromatic aldehydes can undergo reactions such as oxidation to carboxylic acids, reduction to alcohols, and condensation reactions like the Wittig, Cannizzaro (if no  $\alpha$ -hydrogen is present), and Perkin reactions.[\[7\]](#)[\[8\]](#)

## Nitrile Group (-C≡N)

The nitrile group is a strongly deactivating, meta-directing group due to its electron-withdrawing nature.[\[9\]](#) The carbon atom of the nitrile group is electrophilic. Nitriles can be hydrolyzed to carboxylic acids or amides, or reduced to primary amines.[\[9\]](#)[\[10\]](#) The nitrile group also has a characteristic strong, sharp absorption in infrared spectroscopy.[\[11\]](#)

## Predicted Physicochemical and Spectroscopic Data

While experimental data for **2-Amino-5-formylbenzonitrile** is limited, the following tables summarize predicted data based on the known properties of its constituent functional groups and data from analogous compounds like 4-aminobenzonitrile and other substituted benzonitriles.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Table 1: Predicted Physicochemical Properties

Property	Predicted Value/Information	Reference Analogue
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O	
Molecular Weight	146.15 g/mol	
Appearance	Predicted to be a solid at room temperature	2-Aminobenzonitrile[15]
Melting Point	Likely in the range of 100-160 °C	2-Amino-5-nitrobenzonitrile (m.p. >227 °C)[16]
Solubility	Sparingly soluble in water; soluble in polar organic solvents like ethanol, DMSO, and acetone.	4-Aminobenzonitrile[12]

Table 2: Predicted Spectroscopic Data

Spectroscopic Technique	Predicted Key Data/Observations
Infrared (IR) Spectroscopy	~3450-3300 cm <sup>-1</sup> (N-H stretch, two bands for primary amine) ~2230-2220 cm <sup>-1</sup> (C≡N stretch, strong and sharp) ~1700-1680 cm <sup>-1</sup> (C=O stretch, aldehyde) ~1620-1580 cm <sup>-1</sup> (Aromatic C=C stretch)
<sup>1</sup> H NMR Spectroscopy	~9.8-10.0 ppm (s, 1H, -CHO) ~7.5-8.0 ppm (m, 3H, aromatic protons) ~5.0-6.0 ppm (br s, 2H, -NH <sub>2</sub> )
<sup>13</sup> C NMR Spectroscopy	~190 ppm (C=O, aldehyde) ~150 ppm (C-NH <sub>2</sub> ) ~115-140 ppm (aromatic carbons) ~118 ppm (C≡N)
Mass Spectrometry (MS)	Molecular ion peak (M <sup>+</sup> ) at m/z = 146

## Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of **2-Amino-5-formylbenzonitrile**, adapted from established procedures for structurally related compounds.

## Synthesis of 2-Amino-5-formylbenzonitrile

A potential synthetic route involves the nucleophilic aromatic substitution of a fluorine atom in 2-fluoro-5-formylbenzonitrile with an amino group.<sup>[1]</sup> A more classical approach could involve the formylation of 2-aminobenzonitrile or the reduction of the nitro group in a corresponding nitro-precursor.<sup>[17]</sup> A generalized procedure for the dehydration of an amide, a common final step in nitrile synthesis, is presented below.<sup>[18][19]</sup>

Protocol: Dehydration of 2-Amino-5-formylbenzamide to **2-Amino-5-formylbenzonitrile**<sup>[18]</sup>

- Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube, combine 2-amino-5-formylbenzamide (1 equivalent) and a dehydrating agent such as phosphorus pentoxide ( $P_2O_5$ , ~2.5 equivalents).<sup>[18]</sup>
- Reaction Execution: Heat the mixture under vacuum or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the flask. Carefully quench the reaction mixture by slowly adding it to ice-water.
- Isolation and Purification: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) until a precipitate forms. Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

## Spectroscopic Analysis

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy<sup>[12]</sup>

- Sample Preparation: Dissolve approximately 5-10 mg of purified **2-Amino-5-formylbenzonitrile** in 0.6-0.7 mL of a deuterated solvent (e.g.,  $DMSO-d_6$  or  $CDCl_3$ ) in a 5 mm NMR tube.

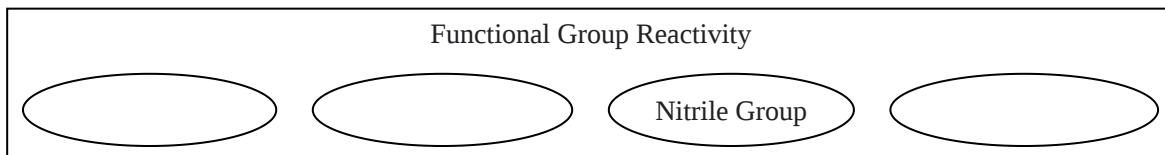
- $^1\text{H}$  NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Set appropriate parameters to cover the chemical shift range of 0-12 ppm.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans will be necessary to achieve a good signal-to-noise ratio.

Protocol: Infrared (IR) Spectroscopy[12]

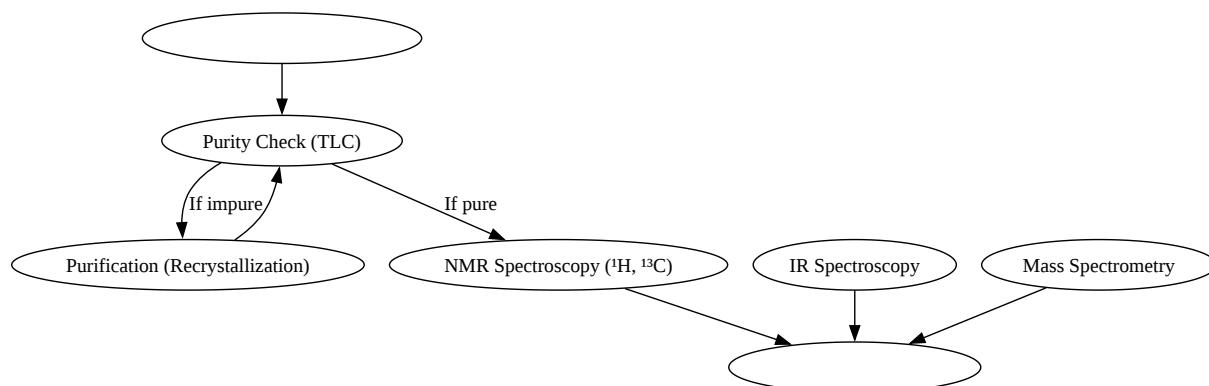
- Sample Preparation (ATR): Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the IR spectrum from  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

## Logical Relationships and Workflows

The following diagrams illustrate the relationship between the functional groups and a typical experimental workflow for characterization.



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## Conclusion

**2-Amino-5-formylbenzonitrile** is a molecule with significant potential as a synthetic intermediate due to its three distinct and reactive functional groups. This guide provides a foundational understanding of its chemical nature, predicted spectroscopic characteristics, and generalized protocols for its synthesis and analysis. The provided data and methodologies are intended to serve as a valuable resource for researchers and professionals in drug discovery and chemical synthesis, enabling further exploration of this versatile compound.

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